![molecular formula C19H22FN3O3S B2804353 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide CAS No. 897463-98-8](/img/structure/B2804353.png)
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide
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Overview
Description
“2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazoles . Imidazo[2,1-b]thiazoles are known for their broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .
Scientific Research Applications
Cytotoxic Activity Against Cancer Cells
Several studies have synthesized novel derivatives of imidazo[2,1-b]thiazole, targeting different cancer cell lines. For instance, Ding et al. (2012) developed compounds with imidazo[2,1-b]thiazole scaffolds showing cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. One compound demonstrated a potential inhibitory effect against MDA-MB-231 cells, indicating its potential as a cancer therapeutic agent (H. Ding et al., 2012). Similarly, Kamal et al. (2014) designed imidazo[2,1‐b]thiazole–chalcone conjugates that destabilize microtubules in cancer cells, highlighting their cytotoxic potency across various cancer cell lines (A. Kamal et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their anticancer activities .
Mode of Action
It’s worth noting that similar compounds have shown to induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been associated with the induction of apoptosis, which involves a series of biochemical events leading to changes in cell morphology, nuclear fragmentation, and ultimately cell death .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells, leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-25-9-7-22(8-10-26-2)18(24)11-16-13-27-19-21-17(12-23(16)19)14-3-5-15(20)6-4-14/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNLNWPSPDAVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide |
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